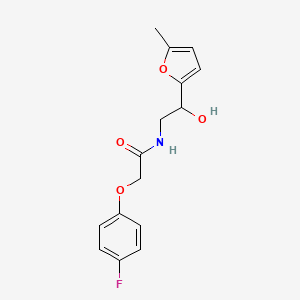

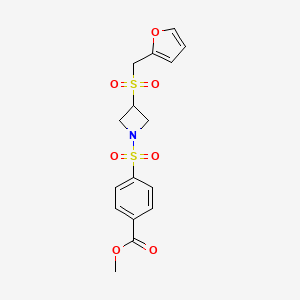

2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound . For instance, the synthesis and characterization of similar compounds with fluorophenoxy and acetamide groups are discussed, which can be relevant to understanding the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as 4-fluoro-aniline or 4-fluoro-phenol, which are then reacted with various reagents to introduce the desired functional groups . For example, the synthesis of "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides" used 3-fluoro-4-cyanophenol as a primary compound . Similarly, "2-(4-fluorophenoxy) acetic acid" was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate . These methods could potentially be adapted for the synthesis of "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide" by choosing appropriate starting materials and reagents to introduce the furanyl and hydroxyethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of "2-(4-fluorophenoxy) acetic acid," revealing its crystallization in the monoclinic system and the presence of intermolecular interactions . These techniques could be applied to determine the molecular structure of "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide" and to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with other molecules. For instance, the fluorogenic reagent "2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate" is used for the analysis of primary amines, indicating its potential to react with amine groups . The deacetylation reactions of N-2-fluorenylacetamide derivatives have been studied, which could be relevant to understanding the stability and metabolic processing of the compound . These insights can help predict the types of chemical reactions that "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, providing a basis for understanding those of "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide." For example, the stability of fluorescent derivatives in acidic and basic solutions has been noted, which could be relevant for the stability of the compound of interest . The herbicidal activities of certain acetamide derivatives against dicotyledonous weeds have been evaluated, suggesting potential applications in agriculture . Additionally, the electronic behavior of intramolecular hydrogen bonds has been established through NBO studies, which could inform the electronic properties of the compound . These properties are crucial for understanding the compound's potential applications and behavior in different environments.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis Applications

Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a method for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, important for antimalarial drug synthesis. This research showcases the compound's relevance in facilitating selective synthesis processes in pharmaceutical development Magadum & Yadav, 2018.

Antitumor and Antimicrobial Applications

Studies on glycine derivatives containing 5-fluorouracil by Yun-jun (2011) and novel imines and thiazolidinones by Fuloria et al. (2009) indicate the potential of similar compounds in antitumor and antimicrobial applications. These works suggest that derivatives of the mentioned compound could have applications in cancer treatment and infection control Yun-jun, 2011; Fuloria et al., 2009.

Photoreaction Studies

Research by Watanabe et al. (2015) on the photoreactions of flutamide, a structurally related anti-cancer drug, provides insights into how similar compounds react under light exposure. This could be relevant for understanding the stability and behavior of "2-(4-fluorophenoxy)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide" in various conditions Watanabe et al., 2015.

Chemosensor Development

A study by Park et al. (2015) on a chemosensor for monitoring Zn2+ concentrations showcases the utility of similar compounds in developing sensors that could be used in biological and environmental monitoring Park et al., 2015.

Herbicidal Activity

Research on novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives by Wu et al. (2011) indicates potential herbicidal applications. This suggests that structurally related compounds, including the one , could be explored for agricultural uses Wu et al., 2011.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4/c1-10-2-7-14(21-10)13(18)8-17-15(19)9-20-12-5-3-11(16)4-6-12/h2-7,13,18H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFJWGUVFUQFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)

![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)